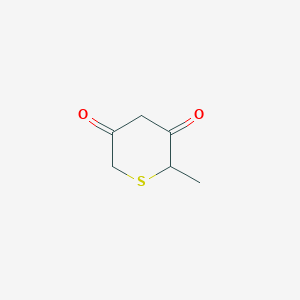

2-methyl-2H-thiopyran-3,5(4H,6H)-dione

Description

Properties

CAS No. |

16855-83-7 |

|---|---|

Molecular Formula |

C6H8O2S |

Molecular Weight |

144.19 g/mol |

IUPAC Name |

2-methylthiane-3,5-dione |

InChI |

InChI=1S/C6H8O2S/c1-4-6(8)2-5(7)3-9-4/h4H,2-3H2,1H3 |

InChI Key |

UGTNDTQDNGDZAO-UHFFFAOYSA-N |

SMILES |

CC1C(=O)CC(=O)CS1 |

Canonical SMILES |

CC1C(=O)CC(=O)CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

2H-Thiopyran-3,5(4H,6H)-Dione (Parent Compound)

- Molecular Formula : C₅H₆O₂S

- Molecular Weight : 130.16 g/mol

- Key Features : Lacks the methyl group at position 2.

- Reactivity: Serves as a substrate in MCRs with aryl aldehydes and 5-aminotetrazole under mild conditions (30°C, tosylic acid catalyst) to yield tetrazolo-thiopyrano-pyrimidines in 65–80% yields .

- Applications : Used to synthesize antimicrobial and antioxidant agents via spiro-fused derivatives .

2H-Pyran-3,5(4H,6H)-Dione (Oxygen Analog)

- Molecular Formula : C₅H₆O₃

- Molecular Weight : 114.10 g/mol

- Key Features : Replaces sulfur with oxygen in the thiopyran ring.

- Reactivity : Less nucleophilic due to oxygen’s higher electronegativity, reducing its utility in sulfur-dependent MCRs.

4-Acetyl-2H-Thiopyran-3,5(4H,6H)-Dione

- Molecular Formula : C₇H₈O₃S

- Molecular Weight : 172.20 g/mol

- Key Features : Acetyl substituent at position 4 enhances electron-withdrawing effects.

- Reactivity : The acetyl group may sterically hinder reactions at position 4, directing functionalization to other sites.

- Applications: Limited data on bioactivity; primarily studied for structural diversity in heterocyclic chemistry .

Physicochemical Properties

*Predicted based on substituent effects. Methyl groups typically lower melting points and increase lipid solubility.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-methyl-2H-thiopyran-3,5(4H,6H)-dione?

The compound is synthesized via multicomponent reactions (MCRs) under solvent-free or mild acidic conditions. For example, a three-component reaction involving aryl aldehydes, 5-aminotetrazole, and the thiopyran-dione core can yield fused heterocycles like tetrazolo[1,5-a]thiopyrano[3,4-d]pyrimidines. Catalysts such as p-toluenesulfonic acid (PTSA) are effective at 30°C, achieving high yields (75–90%) . Adjustments to substituents on aldehydes (e.g., electron-withdrawing groups) improve reactivity.

Q. How is this compound characterized spectroscopically?

Key techniques include:

- IR spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretching) and 1240 cm⁻¹ (C–S–C vibrations) confirm the dione and thiopyran moieties .

- NMR : ¹H-NMR signals at δ 7.31–8.20 (aromatic protons) and δ 13.20 (NH) are diagnostic for fused pyrimidine derivatives .

- Mass spectrometry : HRMS-ESI validates molecular weights and fragmentation patterns .

Q. What physicochemical properties influence experimental handling?

Critical properties include:

- LogP : ~2.01 (moderate lipophilicity, impacts solubility in organic solvents) .

- Thermal stability : Boiling point >260°C and flash point ~222°C suggest decomposition risks at high temperatures .

- Polar surface area (PSA) : ~46.17 Ų (indicates potential for hydrogen bonding) .

Advanced Research Questions

Q. How can reaction yields be optimized in thiopyrano-pyrimidine syntheses?

- Catalyst screening : Brønsted acids (e.g., PTSA) outperform Lewis acids (e.g., FeCl₃) in MCRs .

- Solvent selection : Solvent-free conditions reduce side reactions and improve atom economy .

- Substituent effects : Aromatic aldehydes with electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity, whereas aliphatic aldehydes often fail .

Q. How to address contradictions in spectroscopic data between synthetic batches?

- Cross-validation : Use complementary techniques (e.g., ¹³C-NMR with DEPT-135 to confirm quaternary carbons) .

- Impurity profiling : HPLC or TLC can identify byproducts from incomplete cyclization or oxidation .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .

Q. What mechanistic insights explain divergent products in acid-catalyzed reactions?

DFT calculations reveal that reaction pathways depend on acid strength and solvent polarity. For example:

- In trifluoroacetic acid, intermediates stabilize via protonation, favoring dihydropyran products.

- In milder acids (e.g., PTSA), conjugate addition dominates, forming fused thiopyrano-pyrimidines .

Q. How does the methyl group at position 2 affect reactivity?

The methyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. However, it enhances stability of the thiopyran ring, enabling prolonged reaction times without decomposition . Comparative studies with unsubstituted analogs (e.g., 2H-thiopyran-3,5(4H,6H)-dione) show ~20% lower reactivity in cyclocondensation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.